3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-9-7(12)10(6)5-1-2-8-3-5/h5,8H,1-4H2,(H,9,12) |
InChI Key |
SYEGSOIORRSJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of β-Aminoalanines with Isocyanates
One of the established methods for preparing 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione derivatives involves the reaction of β-aminoalanine derivatives with aryl isocyanates under mild conditions. This approach typically proceeds through the formation of an intermediate urea, which cyclizes to the hydantoin ring.
Step 1: Esterification of β-Aminoalanine
β-Aminoalanine is first converted to its methyl ester hydrochloride by treatment with methanolic hydrogen chloride (5–10%) at room temperature. The esterification proceeds smoothly without the need for further purification before the next step.
Step 2: Cyclocondensation with Aryl Isocyanates
The methyl ester of 2-amino-3-(pyrrolidin-1-yl)propanoic acid dihydrochloride is reacted with an aryl isocyanate (e.g., 4-biphenylyl isocyanate) in the presence of triethylamine (TEA) as a base. The reaction is carried out in toluene or dichloromethane at 0 °C to room temperature over several hours (typically 4 h). Upon completion, aqueous workup and filtration yield the hydantoin derivative as a solid.
-
This method yields the target hydantoin in moderate to good yields (e.g., 74.4% for 3-(2-chloroethyl)-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione hydrochloride). Characterization includes melting point determination, IR spectroscopy showing characteristic carbonyl absorptions (~1786 and 1714 cm⁻¹), FAB-MS with molecular ion peaks, and detailed ^1H-NMR spectral data confirming the pyrrolidinyl substitution and ring protons.
Nucleophilic Addition of Pyrrolidine to 5-Methylene Hydantoins
Another method involves the nucleophilic addition of pyrrolidine to 5-methylene hydantoin intermediates, which directly installs the pyrrolidinyl substituent at the 3-position.
-
A mixture of 5-methylene hydantoin and pyrrolidine is stirred at room temperature for 10 minutes. The reaction mixture is then treated with diethyl ether to precipitate the product, which is collected by filtration.
Yields and Physical Properties
This straightforward method affords 3-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione derivatives in yields around 62%. The products are typically white solids with melting points ranging from 98 to 119 °C depending on substitution. IR spectra show characteristic hydantoin carbonyl peaks near 1774 and 1723 cm⁻¹. FAB-MS confirms molecular weights with protonated molecular ions (e.g., m/z 260 for C12H17N3O2).
Cyclocondensation of Amino Acids with Phenyl Isocyanate
A related approach involves the reaction of amino acids derived from Strecker synthesis with phenyl isocyanate to form imidazolidine-2,4-dione derivatives.
-
Amino acids such as C-phenylglycine derivatives are prepared via Strecker synthesis involving sodium cyanide, ammonium chloride, and aryl aldehydes. These amino acids then react with phenyl isocyanate under acidic hydrolysis conditions to yield the hydantoin ring system.
-
This two-step process results in yields between 70–74%. Products are characterized by IR, ^1H and ^13C-NMR, and mass spectrometry. This method is versatile for generating various N-3 and C-5 substituted imidazolidine-2,4-diones.
Coupling Reactions Using Carbonyldiimidazole (CDI)
For more complex derivatives, coupling of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acids with pyrrolidinyl amines can be achieved using carbonyldiimidazole as a coupling reagent.
-
The acid intermediate and pyrrolidinyl amine are reacted in dry N,N-dimethylformamide at room temperature for 24 hours. The crude product is purified by crystallization from 2-propanol.
-
Yields range from 22% to 45%, and purity is confirmed by thin-layer chromatography and high-performance liquid chromatography. Structural confirmation is done by ^1H-NMR, ^13C-NMR, and LC/MS.
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|
| Esterification + Cyclocondensation with Aryl Isocyanate | β-Aminoalanine methyl ester, aryl isocyanate | Triethylamine, toluene/DCM | 0 °C to rt, 4 h | ~74 | IR, FAB-MS, ^1H-NMR |
| Nucleophilic Addition of Pyrrolidine to 5-Methylene Hydantoin | 5-Methylene hydantoin, pyrrolidine | None (neat) | rt, 10 min | ~62 | IR, FAB-MS, ^1H-NMR |
| Strecker-derived Amino Acid + Phenyl Isocyanate | C-Arylglycine derivatives | Phenyl isocyanate | Acid hydrolysis, reflux | 70–74 | IR, ^1H-NMR, ^13C-NMR, MS |
| CDI-mediated Coupling | 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid, pyrrolidinyl amine | Carbonyldiimidazole, DMF | rt, 24 h | 22–45 | TLC, HPLC, ^1H-NMR, ^13C-NMR, LC/MS |
The synthesis of 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione and related hydantoin derivatives can be efficiently achieved through multiple synthetic routes, each with distinct advantages in terms of yield, reaction time, and substrate scope.
Esterification followed by cyclocondensation with aryl isocyanates is a robust method yielding high purity products suitable for further pharmaceutical evaluation.
Direct nucleophilic addition of pyrrolidine to 5-methylene hydantoins offers a rapid and mild approach but with slightly lower yields.
Strecker synthesis-based amino acid intermediates provide a versatile platform for generating diverse hydantoin derivatives.
CDI-mediated coupling allows for the introduction of complex substituents but generally results in lower yields.
Comprehensive characterization using IR, NMR, mass spectrometry, and chromatographic techniques ensures structural confirmation and purity assessment.
The preparation of 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione is well-established through several synthetic methodologies. Selection of the appropriate method depends on the desired substitution pattern, available starting materials, and scale of synthesis. The reviewed methods demonstrate that hydantoin derivatives with pyrrolidinyl substitution can be synthesized efficiently with good yields and confirmed purity, supporting their potential application in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen functionalities, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Scientific Research Applications
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione with structurally related hydantoin derivatives:
Key Observations :
- Substituent Rigidity : The pyrrolidine group in the target compound provides conformational rigidity compared to flexible chains (e.g., SB1-Ph’s thiophene or Compound 12’s piperazinylpropyl). This rigidity may improve target selectivity but reduce adaptability in binding pockets .
- Receptor Affinity: Compound 12’s piperazine moiety contributes to high α1-adrenoreceptor affinity, suggesting that nitrogen-rich substituents enhance receptor interactions. The pyrrolidine group may offer moderate affinity but requires empirical validation .
Physicochemical Properties
- Lipophilicity : The pyrrolidine substituent likely increases hydrophilicity compared to aromatic groups (e.g., SB1-Ph’s thiophene), which could enhance aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention in pharmacological research for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione is characterized by its unique heterocyclic structure which includes a pyrrolidine ring. This structural feature contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 172.19 g/mol |
| IUPAC Name | 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione |
| CAS Number | 1864064-81-2 |
Research indicates that the biological activity of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione may involve several mechanisms:
- Anticonvulsant Activity : Similar compounds with imidazolidine structures have shown significant anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The proposed mechanism includes inducing apoptosis and disrupting cell cycle progression through interaction with specific signaling pathways .
Anticonvulsant Activity
A study focusing on the anticonvulsant properties of imidazolidine derivatives found that compounds similar to 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione exhibited protective effects against seizures induced by maximal electroshock (MES) tests. The results indicated that these compounds could significantly increase seizure thresholds in experimental models .
Anticancer Activity
In vitro studies have demonstrated that derivatives of imidazolidine can exert cytotoxic effects on various cancer cell lines. For instance, compounds were tested against glioblastoma and breast cancer cells, showing promising results in inhibiting cell growth at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were also observed .
Case Studies and Research Findings
- Anticonvulsant Efficacy : In a controlled experiment involving mice, 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione was administered via intraperitoneal injection. The compound demonstrated a significant protective effect against electrically induced seizures (ED50 values were comparable to established anticonvulsants like phenytoin) .
- Cancer Cell Line Testing : A series of tests were conducted on human glioblastoma and breast adenocarcinoma cell lines using varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
